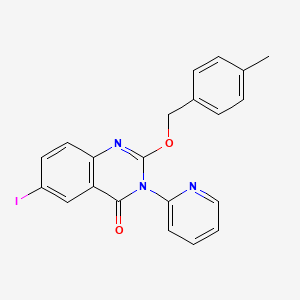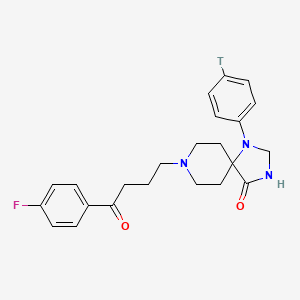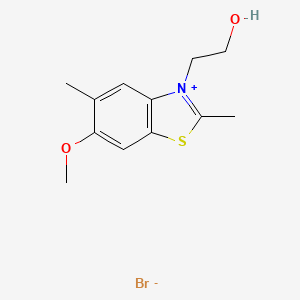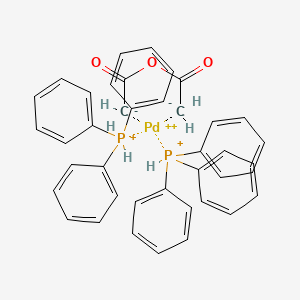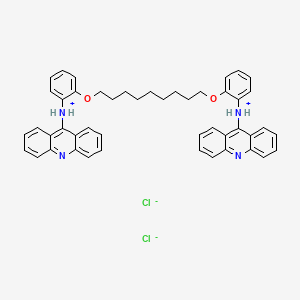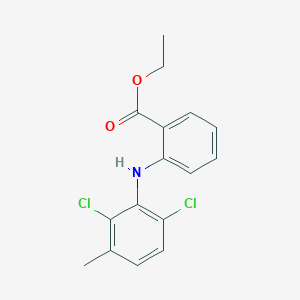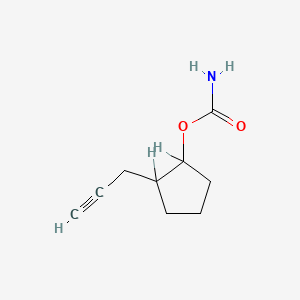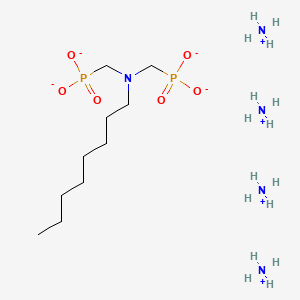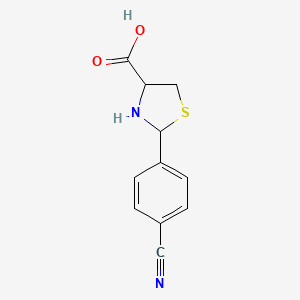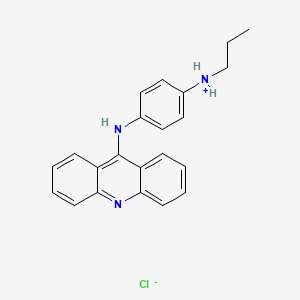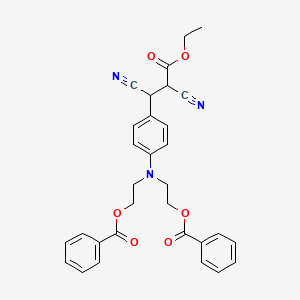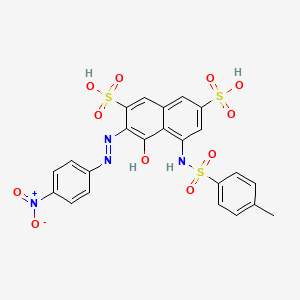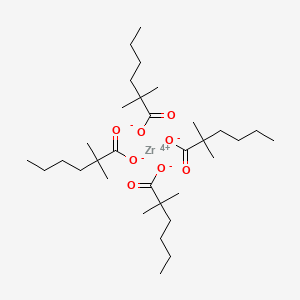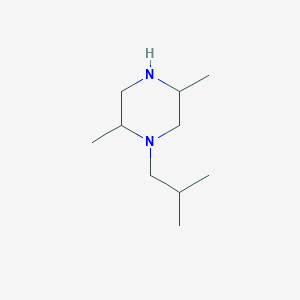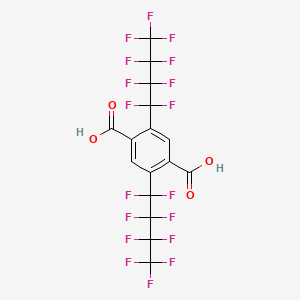
2,5-Bis(perfluorobutyl)terephthalicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(perfluorobutyl)terephthalicacid is a fluorinated aromatic compound known for its unique structural properties and applications in various fields. The compound is characterized by the presence of perfluorobutyl groups attached to a terephthalic acid core, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(perfluorobutyl)terephthalicacid typically involves the reaction of nonafluoro-1-iodobutane with 1,4-diiodobenzene in the presence of copper powder and anhydrous dimethyl sulfoxide (DMSO). The reaction is carried out at 120°C for 70 hours, followed by cooling, extraction, and purification steps . Another method involves the use of n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by bubbling with carbon dioxide gas .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(perfluorobutyl)terephthalicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the perfluorobutyl groups or the aromatic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring .
Applications De Recherche Scientifique
2,5-Bis(perfluorobutyl)terephthalicacid has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mécanisme D'action
The mechanism of action of 2,5-Bis(perfluorobutyl)terephthalicacid is primarily related to its ability to form stable complexes with metal ions and other molecules. The perfluorobutyl groups create a densely fluorinated nanospace, which enhances the compound’s ability to interact with various substrates and catalysts. This property is particularly useful in the design of materials with specific gas sorption and separation capabilities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxylic Acid: Another aromatic compound used in polymer synthesis, but with different structural and chemical properties.
Perfluorooctanoic Acid (PFOA): A well-known fluorinated compound with similar applications but different environmental and health impacts.
Uniqueness
2,5-Bis(perfluorobutyl)terephthalicacid is unique due to its combination of perfluorobutyl groups and terephthalic acid core, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with resistance to harsh conditions .
Propriétés
Formule moléculaire |
C16H4F18O4 |
|---|---|
Poids moléculaire |
602.17 g/mol |
Nom IUPAC |
2,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)terephthalic acid |
InChI |
InChI=1S/C16H4F18O4/c17-9(18,11(21,22)13(25,26)15(29,30)31)5-1-3(7(35)36)6(2-4(5)8(37)38)10(19,20)12(23,24)14(27,28)16(32,33)34/h1-2H,(H,35,36)(H,37,38) |
Clé InChI |
QILALZANBSRUAH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


